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Introduction
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid is a pivotal heterocyclic building block in

modern medicinal chemistry and drug discovery.[1] Its structural complexity, featuring a

substituted pyridine core, makes it an attractive intermediate for synthesizing novel

compounds, particularly in the development of enzyme inhibitors and other targeted

therapeutics.[2][3] Boronic acids, as a class, are indispensable tools in pharmaceutical

synthesis, primarily due to their utility in robust carbon-carbon bond-forming reactions like the

Suzuki-Miyaura coupling.[4][5]

The successful application of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid in any

synthetic or screening campaign is fundamentally dependent on a thorough understanding of

its physicochemical properties. Solubility dictates the choice of reaction solvents, purification

methods, and formulation for biological assays, while stability determines its shelf-life, handling

requirements, and reliability in yielding reproducible results.

This technical guide provides a comprehensive overview of the solubility and stability profiles of

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid. In the absence of extensive publicly
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available quantitative data for this specific molecule, this document synthesizes foundational

principles of boronic acid chemistry with field-proven experimental protocols. It is designed to

empower researchers, scientists, and drug development professionals to accurately determine

its properties, handle it effectively, and troubleshoot potential challenges, thereby ensuring its

optimal performance in their research endeavors.

Core Physicochemical Properties
A summary of the key identification and physical properties for (5-Methyl-6-
morpholinopyridin-3-yl)boronic acid is presented below.

Property Value Source(s)

CAS Number 1191062-85-7

Molecular Formula C₁₀H₁₅BN₂O₃ [6]

Molecular Weight 222.05 g/mol [6]

IUPAC Name
(5-methyl-6-morpholin-4-

ylpyridin-3-yl)boronic acid

Physical Form Solid

Recommended Storage 2-8°C, under inert atmosphere [7]

Section 1: Solubility Profile and Determination
The solubility of a boronic acid is governed by the interplay between the polar boronic acid

moiety and the organic substituents on the carbon-boron bond.[8] The presence of both a

lipophilic methyl group and a polar morpholine group on the pyridine ring of the title compound

suggests a nuanced solubility profile. While esterification of boronic acids typically enhances

their solubility in organic solvents, the free acid's behavior must be empirically determined for

reaction optimization.[9]

Predicted Solubility in Common Solvents
Based on its structure, the following qualitative solubility predictions can be made. These

should be confirmed experimentally using the protocol provided in Section 1.2.
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Solvent Polarity Predicted Solubility Rationale

Water High Low to Moderate

The morpholine group

may impart some

aqueous solubility, but

the overall

heterocyclic structure

is largely organic.

Solubility is likely pH-

dependent.

DMSO, DMF High (Aprotic) High

These polar aprotic

solvents are generally

effective at dissolving

a wide range of drug-

like molecules.

Methanol, Ethanol High (Protic) Moderate

May form esters in

solution over time,

potentially affecting

solubility and stability.

Good for initial

dissolution.

Acetonitrile Medium Moderate

A common solvent for

reactions and analysis

(e.g., HPLC).

THF, Dioxane Low Moderate

Ethereal solvents are

common in cross-

coupling reactions.

Toluene, Hexanes Very Low Low to Insoluble

The molecule's

polarity is likely too

high for significant

solubility in non-polar

hydrocarbon solvents.
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Experimental Protocol for Solubility Determination
(Dynamic Method)
To obtain quantitative solubility data, a dynamic (polythermal) method is highly effective. This

technique involves visually or instrumentally determining the temperature at which a known

composition of solute and solvent becomes a clear, homogenous solution upon controlled

heating.[8][10] This temperature is the saturation point for that specific concentration.

Methodology
Sample Preparation: Accurately weigh a specific amount of (5-Methyl-6-morpholinopyridin-
3-yl)boronic acid into a glass vial.

Solvent Addition: Add a precise volume or mass of the desired solvent to the vial.

System Setup: Place the vial in a controlled heating block equipped with a magnetic stirrer

and a calibrated temperature probe.

Heating and Observation: Begin stirring and slowly increase the temperature at a constant

rate (e.g., 0.2-0.5 °C/min).[10]

Turbidity Monitoring: Continuously monitor the solution's turbidity. This can be done visually

against a contrasting background or with an automated turbidity sensor.[8]

Record Dissolution Temperature: Record the temperature at which the last solid particle

disappears and the solution becomes completely clear. This is the equilibrium solubility

temperature for the prepared concentration.

Data Compilation: Repeat steps 1-6 with varying solute-to-solvent ratios to construct a

solubility curve (solubility vs. temperature).
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Workflow for Dynamic Solubility Determination
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Dynamic Solubility Determination Workflow
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Section 2: Stability Profile and Degradation
Pathways
The stability of boronic acids is a critical parameter, as degradation can lead to reduced yields,

impure products, and misleading biological data. The primary degradation pathways are

protodeboronation, oxidation, and boroxine formation.[7][11]

Key Degradation Pathways
Protodeboronation: This is the cleavage of the C-B bond, which is replaced by a C-H bond.

[11] The reaction is often catalyzed by acidic or basic conditions and can be accelerated by

residual palladium catalyst from the synthesis. The morpholino and methyl groups on the

pyridine ring of the title compound may electronically influence the susceptibility of the C-B

bond to this cleavage.

Oxidation: The boron center is susceptible to oxidation, especially in the presence of air or

other oxidants like hydrogen peroxide.[11] This process typically leads to the formation of the

corresponding phenol and boric acid, representing a complete loss of the desired starting

material. Storing the compound under an inert atmosphere (Nitrogen or Argon) is a standard

precaution to mitigate this pathway.[7]

Boroxine Formation: Under anhydrous conditions or upon heating, three molecules of a

boronic acid can condense to form a six-membered cyclic anhydride known as a boroxine,

releasing three molecules of water.[11] This process is reversible, and the boroxine can be

hydrolyzed back to the boronic acid in the presence of water. While this is not a destructive

degradation, the formation of boroxine alters the compound's physical properties and

reactivity.

Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential liabilities and establish

appropriate storage and handling conditions. A stability-indicating High-Performance Liquid

Chromatography (HPLC) method is the cornerstone of this analysis, as it can separate the

intact parent compound from its degradation products.[7]

Methodology
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Develop a Stability-Indicating HPLC Method:

Column: A reverse-phase C18 column is a common starting point.

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer, e.g., phosphate or

acetate) is typically used. It is often crucial to keep the mobile phase pH near neutral to

prevent on-column degradation.[7]

Detection: UV detection at a wavelength appropriate for the pyridine chromophore (e.g.,

254 nm or 270 nm).

Validation: The method must be shown to resolve the parent peak from peaks generated

under various stress conditions.

Prepare Stress Samples:

Prepare a stock solution of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid in a

suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

Aliquot the stock solution into separate vials for each stress condition.

Apply Stress Conditions:[7][11]

Acid Hydrolysis: Add 0.1 N HCl and heat at 60 °C.

Base Hydrolysis: Add 0.1 N NaOH and heat at 60 °C.

Oxidation: Add 3% H₂O₂ and keep at room temperature.

Thermal Stress: Heat a solution (and a solid sample) at a high temperature (e.g., 80 °C).

Photolytic Stress: Expose a solution to UV light (e.g., in a photostability chamber).

Control: Keep one vial at the recommended storage condition (e.g., 4 °C, protected from

light).

Analysis:
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At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample from each vial,

neutralize if necessary, and dilute to a suitable concentration.

Analyze by the stability-indicating HPLC method.

Calculate the percentage of the parent compound remaining and quantify the major

degradation products.

Workflow for Forced Degradation Study
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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